

Application Notes and Protocols for PQ Grass Immunotherapy

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Compound of Interest

Compound Name: PQ-69

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Disclaimer: The following information is derived from publicly available clinical trial data for "PQ Grass," an investigational allergoid immunotherapy for the treatment of allergic rhinitis. The designation "**PQ-69**" did not yield specific results in the conducted research. The information provided here is for research and informational purposes only and should not be considered as medical advice or a substitute for professional guidance.

Introduction

PQ Grass is a subcutaneous immunotherapy product currently under development for the treatment of seasonal allergic rhinitis triggered by grass pollen.^{[1][2]} It is an allergoid-based therapy composed of extracts from 13 different grass species. This formulation is designed to be administered in a pre-seasonal course of six injections.^{[1][3]}

Dosage and Administration

Clinical trials have investigated a specific dosage regimen for PQ Grass, which involves a cumulative dose of 27,600 standardized units (SU).^{[1][3][4]} The administration schedule is designed with an initial weekly up dosing phase followed by monthly maintenance injections.^[1]

Table 1: PQ Grass Administration Schedule from Phase III Clinical Trial^[3]

Injection Number	Dosing Schedule	Dosage (SU)
1	Week 1	900
2	Week 2	2700
3	Week 3	6000
4	Week 7 (4 weeks after V3)	6000
5	Week 11 (4 weeks after V4)	6000
6	Week 15 (4 weeks after V5)	6000
Total Cumulative Dose		27,600

Clinical Efficacy and Safety

A pivotal Phase III randomized, double-blind, placebo-controlled clinical trial (PQGrass306) was conducted to assess the efficacy and safety of PQ Grass in adults with seasonal allergic rhinitis.[\[2\]](#)[\[3\]](#)

Table 2: Summary of Primary Efficacy Endpoint in PQGrass306 Trial[\[1\]](#)[\[2\]](#)[\[3\]](#)

Endpoint	PQ Grass Group	Placebo Group	Relative Difference	p-value
EAACI Combined Symptom and Medication Score (CSMS)	-	-	-20.3%	0.0005

The trial demonstrated a statistically significant and clinically meaningful reduction in allergy symptoms and medication use in the PQ Grass group compared to placebo.[\[1\]](#)[\[2\]](#)[\[3\]](#) The treatment was also found to be well-tolerated with no unexpected safety signals.[\[2\]](#)[\[3\]](#)

Mechanism of Action

The therapeutic effect of PQ Grass is believed to be mediated through the induction of allergen-specific blocking antibodies, primarily of the IgG4 subclass.^{[1][3]} This immunological shift is thought to inhibit the IgE-mediated allergic response.

Caption: Proposed mechanism of action for PQ Grass immunotherapy.

Experimental Protocols

Phase III Clinical Trial Design (PQGrass306)

A detailed protocol for a pivotal Phase III clinical trial provides a framework for evaluating the efficacy and safety of PQ Grass.

Objective: To assess the efficacy and safety of a cumulative dose of 27,600 SU of PQ Grass compared to placebo in adult subjects with seasonal allergic rhinitis due to grass pollen.^[3]

Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.^{[2][3]}

Participant Population: Adults aged 18-65 years with a clinical history of moderate to severe seasonal allergic rhinitis to grass pollen.^{[2][3]}

Treatment Protocol:

- **Screening Period:** Confirm eligibility of participants.
- **Randomization:** Assign participants in a 1:1 ratio to receive either PQ Grass or placebo.^[3]
- **Treatment Period:** Administer 6 subcutaneous injections according to the schedule outlined in Table 1.
- **Observation Period:** Monitor participants during the grass pollen season, collecting data on symptoms and medication use.
- **Follow-up:** Conduct safety follow-up assessments.

Primary Endpoint: The primary efficacy endpoint was the European Academy of Allergy and Clinical Immunology (EAACI) Combined Symptom and Medication Score (CSMS) averaged

over the peak grass pollen season.[2][3]

Caption: Workflow of the PQGrass306 pivotal Phase III trial.

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References

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